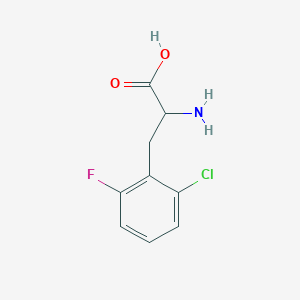

2-Chloro-6-fluoro-DL-phenylalanine

Übersicht

Beschreibung

2-Chloro-6-fluoro-DL-phenylalanine is a synthetic amino acid that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of phenylalanine, an essential amino acid, and features both chlorine and fluorine atoms attached to the aromatic ring, which imparts unique chemical properties.

Vorbereitungsmethoden

One common method involves the use of 2-chloro-6-fluorobenzaldehyde as a starting material, which undergoes a series of reactions to form the desired compound . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Chloro-6-fluoro-DL-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

Drug Development

Fluorinated amino acids like CFPhe are increasingly used in drug design due to their unique chemical properties. The introduction of fluorine can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Fluorination often improves metabolic stability and bioavailability, making drugs more effective. For instance, fluorinated phenylalanines have been incorporated into peptide-based vaccines and therapeutic proteins to enhance their stability and efficacy .

Enzyme Inhibition

CFPhe has demonstrated potential as an enzyme inhibitor. The position of the fluorine atom significantly influences the inhibitory activity against various enzymes. Studies have shown that derivatives of CFPhe exhibit varying degrees of inhibition against certain cancer-related enzymes, which can be crucial for developing targeted cancer therapies . The structural modifications provided by fluorination allow for better binding affinity to active sites on enzymes compared to non-fluorinated counterparts.

Protein Structure and Function Studies

CFPhe is utilized in biochemistry for probing protein structures and functions. The incorporation of fluorinated amino acids into proteins allows researchers to study protein folding, stability, and interactions through techniques such as NMR spectroscopy and X-ray crystallography . The unique properties of fluorine, such as its small size and high electronegativity, contribute to the modulation of protein dynamics and interactions.

Metabolic Studies

Fluorinated amino acids, including CFPhe, are valuable tools in metabolic studies due to their ability to mimic natural amino acids while providing distinct signals in analytical techniques. This makes them suitable for tracing metabolic pathways and understanding amino acid metabolism under various physiological conditions .

Imaging Techniques

CFPhe can be synthesized as a radiolabeled compound for use in positron emission tomography (PET) imaging. The incorporation of fluorine-18 into phenylalanine derivatives allows for non-invasive imaging of metabolic processes in vivo. This application is particularly relevant in oncology for tumor imaging and monitoring treatment responses . Research has shown that radiolabeled CFPhe accumulates in tumor tissues, making it a promising candidate for cancer diagnostics.

Comparative Analysis of Fluorinated Phenylalanines

The following table summarizes key properties and applications of various fluorinated phenylalanines, including CFPhe:

| Compound | Fluorination Position | Key Applications | Stability Enhancement |

|---|---|---|---|

| 2-Chloro-6-fluoro-DL-phenylalanine | 6 | Drug development, enzyme inhibition | High |

| 4-Fluoro-DL-phenylalanine | 4 | PET imaging, metabolic studies | Moderate |

| 3-Fluoro-DL-phenylalanine | 3 | Protein engineering | Low |

Case Study: Enzyme Inhibition

In a study examining the inhibitory effects of CFPhe on specific proteases involved in cancer progression, it was found that modifications at the 6-position enhanced binding affinity significantly compared to non-fluorinated analogs. This highlights the importance of fluorination in designing effective enzyme inhibitors .

Case Study: PET Imaging

A recent investigation into the use of radiolabeled CFPhe for PET imaging demonstrated its effectiveness in visualizing tumor metabolism in animal models. The study reported a significant accumulation of the radiotracer in malignant tissues compared to healthy tissues, suggesting its potential utility in clinical diagnostics .

Wirkmechanismus

The mechanism of action of 2-Chloro-6-fluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-fluoro-DL-phenylalanine can be compared with other similar compounds, such as:

- 4-Chloro-2-fluoro-DL-phenylalanine

- 3-Chloro-2-fluoro-DL-phenylalanine

- 4-Chloro-DL-phenylalanine

These compounds share similar structural features but differ in the position of the chlorine and fluorine atoms on the aromatic ring. This can result in variations in their chemical properties and biological activities .

Biologische Aktivität

2-Chloro-6-fluoro-DL-phenylalanine (2Cl-6F-DL-Phe) is an amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article delves into the biological activity of 2Cl-6F-DL-Phe, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and fluorine substituents on the phenylalanine backbone. The specific positions of these substituents significantly influence the compound's biological activity. The introduction of halogen atoms can enhance lipophilicity, stability, and binding affinity to biological targets.

Table 1: Structural Comparison of Phenylalanine Derivatives

| Compound | Structure | Notable Biological Activity |

|---|---|---|

| DL-Phenylalanine | C6H5CH(NH2)COOH | Basic amino acid function |

| 2-Chloro-DL-phenylalanine | C6H4ClCH(NH2)COOH | Increased antibacterial activity |

| 6-Fluoro-DL-phenylalanine | C6H4FCH(NH2)COOH | Enhanced metabolic stability |

| This compound | C6H3ClFCH(NH2)COOH | Antiviral and anticancer properties |

Antiviral Properties

Research has indicated that 2Cl-6F-DL-Phe exhibits significant antiviral activity, particularly against HIV-1. A study demonstrated that derivatives of this compound showed potent inhibitory effects on HIV-1 reverse transcriptase (RT), with some compounds achieving picomolar activity against wild-type strains and clinically relevant mutants . The mechanism appears to involve the alteration of enzyme kinetics due to structural modifications introduced by the chloro and fluoro groups.

Anticancer Activity

In addition to its antiviral properties, 2Cl-6F-DL-Phe has been evaluated for its anticancer potential. A series of studies have shown that fluorinated phenylalanines can inhibit tumor cell growth effectively. In a Lactobacillus casei system used for antitumor prescreening, various derivatives, including those based on 2Cl-6F-DL-Phe, exhibited notable growth-inhibitory activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced the compound's efficacy against cancer cells.

The biological activity of 2Cl-6F-DL-Phe can be attributed to several factors:

- Inhibition of Enzymatic Activity : The halogen substitutions influence the binding affinity to target enzymes such as HIV RT.

- Altered Protein Interactions : Fluorinated amino acids can modify protein folding and stability, enhancing therapeutic properties .

- Increased Lipophilicity : The presence of fluorine enhances membrane permeability, facilitating better cellular uptake.

Case Studies

- HIV Inhibition Study : A comparative study on various 2-Cl-6-F-S-DABOs (a class related to 2Cl-6F-DL-Phe) showed significant diastereo- and enantioselectivity in inhibiting HIV-1, correlating high antiviral activity with specific stereoisomer configurations .

- Antitumor Activity Assessment : In a systematic evaluation of substituted benzoyl derivatives of phenylalanine, 2Cl-6F-DL-Phe derivatives demonstrated superior growth inhibition compared to non-substituted counterparts in microbial models .

Eigenschaften

IUPAC Name |

2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLUSJAPDJYKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407396 | |

| Record name | 2-CHLORO-6-FLUORO-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603940-86-9 | |

| Record name | 2-CHLORO-6-FLUORO-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.